Methysergide dimaleate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

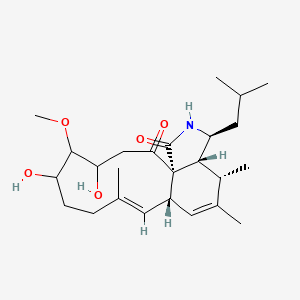

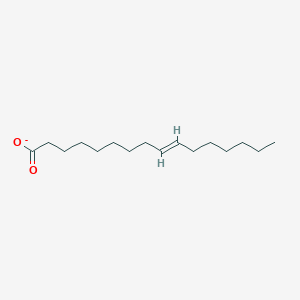

An ergot derivative that is a congener of LYSERGIC ACID DIETHYLAMIDE. It antagonizes the effects of serotonin in blood vessels and gastrointestinal smooth muscle, but has few of the properties of other ergot alkaloids. Methysergide is used prophylactically in migraine and other vascular headaches and to antagonize serotonin in the carcinoid syndrome.

Applications De Recherche Scientifique

Migraine and Cluster Headache Treatment

Methysergide dimaleate has been recognized as an effective treatment for migraine and cluster headaches. It was first introduced as a preventive drug for migraine based on the potential involvement of serotonin in migraine attacks. Methysergide's clinical effect in this context is often excellent, although its use declined due to associated risks. The International Headache Society's survey indicated that 71.3% of respondents had prescribed methysergide, primarily for refractory cases of cluster headache more than migraine, highlighting its importance as a unique treatment option in specific patient populations (MacGregor & Evers, 2017); (Koehler & Tfelt-Hansen, 2008); (Rizzoli, 2014).

Serotonin Antagonist Properties

Methysergide's role as a serotonin antagonist has been a focal point of research, particularly in the context of migraine and headache treatment. Its ability to inhibit serotonin has led to its use in experimental studies exploring the neurotransmitter's role in various conditions (Raskin, 2003).

Effects on Blood Flow and Wound Healing

Research has demonstrated that methysergide can affect blood flow and wound healing. It was found to reduce blood flow in both normal and scalded skin, which could have implications for its use in treating certain types of injuries or conditions affecting skin blood flow (Zhang et al., 2000).

Behavioral Effects in Animal Studies

In animal studies, methysergide has been shown to impact behavior. For instance, it improved the ability of rats with a deficit of corticosteroid hormones to acquire and reproduce an active avoidance reflex, indicating its potential influence on learning and behavior in conditions of hormonal imbalance (Sapronov & Fedotova, 2001).

Role in Migraine Prophylaxis and Brain Activity

Methysergide is considered instrumental in the field of migraine prophylaxis. Its development not only advanced understanding of migraine prevention but also contributed to a shift in the perception of migraine from a psychological issue to a legitimate medical condition. Furthermore, its influence on cortical spreading depression, a phenomenon implicated in migraine, underscores its significance in the prophylactic treatment of migraine (Ayata et al., 2006).

Propriétés

Numéro CAS |

120220-03-3 |

|---|---|

Nom du produit |

Methysergide dimaleate |

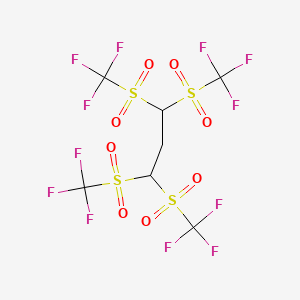

Formule moléculaire |

C29H35N3O10 |

Poids moléculaire |

585.6 g/mol |

Nom IUPAC |

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C21H27N3O2.2C4H4O4/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14;2*5-3(6)1-2-4(7)8/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-/t14-,15+,19-;;/m1../s1 |

Clé InChI |

FUYUWMZGKBNTIB-VMTAUMJGSA-N |

SMILES isomérique |

CC[C@H](NC(=O)[C@@H]1C=C2C3=C4C(=CC=C3)N(C=C4C[C@H]2N(C1)C)C)CO.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |

SMILES |

CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

SMILES canonique |

CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Synonymes |

Désernil Sandoz Désernil-Sandoz Deseril Desril Dimaleate, Methysergide Dimethylergometrin Maleate, Methysergide Methylmethylergonovine Methysergide Methysergide Dimaleate Methysergide Maleate Sansert UML 491 UML-491 UML491 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1259144.png)

![1-[(Z)-but-2-en-2-yl]-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1259146.png)